molecular formula C6H6F6O2 B14723981 Methyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate CAS No. 13027-16-2

Methyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate

Cat. No.: B14723981
CAS No.: 13027-16-2
M. Wt: 224.10 g/mol
InChI Key: NFNKCAWIZADNAE-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate is an organic compound with the molecular formula C5H4F6O2. It is a methyl ester derivative of trifluoromethyl-substituted propanoic acid. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high electronegativity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate typically involves the esterification of the corresponding acid, 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid, with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the acid and methanol are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the stability of the C-F bond.

Common Reagents and Conditions

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Strong nucleophiles such as sodium methoxide under elevated temperatures.

Major Products

    Hydrolysis: 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid and methanol.

    Reduction: 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for increased metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials that benefit from the unique properties imparted by fluorine atoms.

Mechanism of Action

The mechanism by which Methyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate exerts its effects is largely dependent on its chemical reactivity. The ester group can undergo hydrolysis, releasing the corresponding acid, which can then interact with various biological targets. The fluorine atoms enhance the compound’s stability and can influence its interaction with enzymes and receptors, potentially altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Similar structure but with a hydroxyl group instead of a methyl group.

    Methyl 3,3,3-trifluoro-2-oxopropanoate: Contains a keto group instead of a methyl group.

    Methyl trifluoroacetate: A simpler ester with a trifluoromethyl group.

Uniqueness

Methyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns.

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6O2/c1-4(3(13)14-2,5(7,8)9)6(10,11)12/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNKCAWIZADNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40777204
Record name Methyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40777204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13027-16-2
Record name Methyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40777204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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